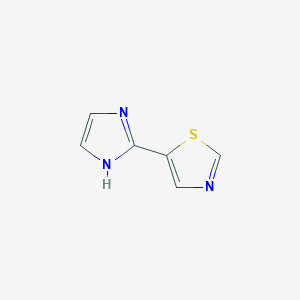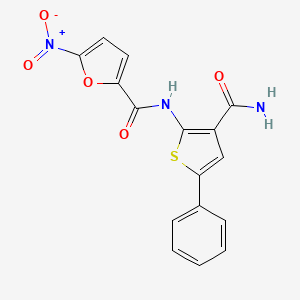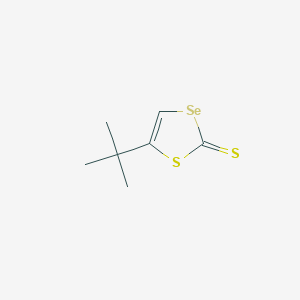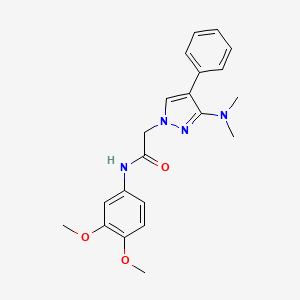
Methyl 2-(N-Methylsulfamoyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(N-Methylsulfamoyl)acetate” is a chemical compound with the CAS Number: 291306-38-2 . Its molecular weight is 167.19 and its IUPAC name is methyl [(methylamino)sulfonyl]acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 257.4±42.0 °C and a predicted density of 1.307±0.06 g/cm3 . Its pKa is predicted to be 10.31±0.40 .Applications De Recherche Scientifique
Carbene Reactivity and Synthesis
Methyl 2-(N-Methylsulfamoyl)acetate has been explored in research for its reactivity and synthesis applications. For instance, under specific conditions, related compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibit efficient carbene reactivity, akin to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, yielding high yields of products such as difluorocyclopropane (Eusterwiemann, Martínez, & Dolbier, 2012).
Inhibiting Cyclooxygenase-2
A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, which includes compounds similar to this compound, were synthesized for their biological evaluation as COX-2 inhibitors. This research highlights the potential of these compounds in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Consalvi et al., 2015).
Gas Absorption and Sweetening
Studies on protic ionic liquids, including compounds like N-methyl-2-hydroxyethylammonium acetate, demonstrate their potential in CO2 capture and natural gas sweetening. The high pressure solubility of CO2 in these ionic liquids, along with their selectivity, makes them promising for environmental applications (Mattedi et al., 2011).
Antimicrobial Agents
Some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, which are structurally related to this compound, have been synthesized and evaluated as antimicrobial agents. These compounds showcase potential in combating bacterial and fungal infections (Darwish et al., 2014).
Advanced Material Synthesis
The compound's derivatives have been synthesized and characterized for their local and global chemical activities, contributing to the development of materials with specific molecular and chemical properties. This includes understanding their electrophilic and nucleophilic nature, which is crucial in material science (Gültekin et al., 2020).
Methanogenesis Research
In methanogenic consortia, derivatives of this compound have been identified as intermediates in the metabolism of m-cresol to methane. This research provides insights into microbial pathways and carbon flow in methanogenic processes, contributing to our understanding of environmental microbiology (Roberts, Fedorak, & Hrudey, 1990).
Safety and Hazards
“Methyl 2-(N-Methylsulfamoyl)acetate” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2-(methylsulfamoyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAVOAWPBXZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)


![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)





![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)
